Sotrastaurin acetate
Overview
Description
Sotrastaurin acetate is a small-molecule immunosuppressant that selectively inhibits protein kinase C (PKC). It has been investigated for its potential use in treating various conditions, including uveal melanoma, Richter syndrome, prolymphocytic leukemia, recurrent mantle cell lymphoma, and recurrent small lymphocytic lymphoma . The compound is known for its ability to block early T-cell activation through a calcineurin-independent mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sotrastaurin acetate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the indolylmaleimide core.
- Introduction of the quinazoline moiety.
- Functionalization with piperazine derivatives.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes:
- Use of high-yielding reactions.
- Minimization of purification steps.
- Implementation of robust reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Sotrastaurin acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinazoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
- Oxidized derivatives.
- Reduced forms of the compound.
- Substituted analogs with modified functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study protein kinase C inhibition.
Biology: Investigated for its effects on T-cell activation and immune response modulation.
Medicine: Explored for its potential in treating cancers and preventing organ transplant rejection.
Industry: Potential applications in developing new immunosuppressive therapies.
Mechanism of Action
Sotrastaurin acetate exerts its effects by selectively inhibiting protein kinase C isoforms. This inhibition blocks early T-cell activation through a calcineurin-independent pathway. The molecular targets include specific PKC isoforms, which play a crucial role in T-cell receptor signaling and activation .
Comparison with Similar Compounds
Tacrolimus: Another immunosuppressant that inhibits calcineurin but through a different mechanism.
Cyclosporine: A calcineurin inhibitor used in organ transplantation.
Sirolimus: An mTOR inhibitor with immunosuppressive properties.
Uniqueness of Sotrastaurin Acetate:
- Selective inhibition of protein kinase C isoforms.
- Calcineurin-independent mechanism of action.
- Potential for fewer side effects related to calcineurin inhibition .
Properties
CAS No. |
908351-31-5 |
---|---|
Molecular Formula |
C27H26N6O4 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
acetic acid;3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C25H22N6O2.C2H4O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18;1-2(3)4/h2-9,14,26H,10-13H2,1H3,(H,29,32,33);1H3,(H,3,4) |
InChI Key |
RVEUYBMXVVDLFO-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sotrastaurin acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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